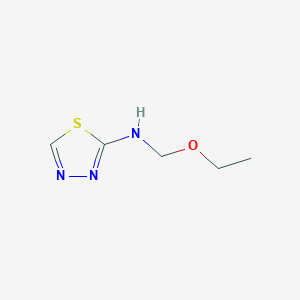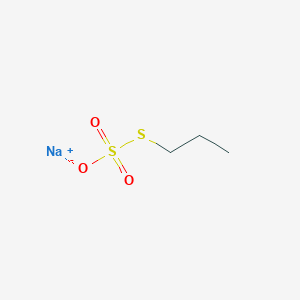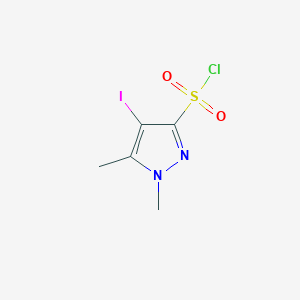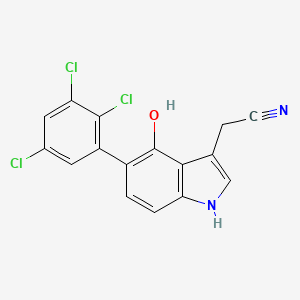
3(2H)-Pyridazinone, 2-(4-iodophenyl)-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-6-methoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with an iodophenyl group at the 2-position and a methoxy group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-6-methoxypyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a suitable pyridazinone derivative.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable leaving group on the pyridazinone ring.
Industrial Production Methods
Industrial production of 2-(4-iodophenyl)-6-methoxypyridazin-3(2H)-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodophenyl)-6-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridazinone.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Methoxy-substituted pyridazinone derivatives.
Reduction: Phenyl-substituted pyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Iodophenyl)-6-methoxypyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-iodophenyl)-6-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may facilitate binding to hydrophobic pockets, while the methoxy group can participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-6-methoxypyridazin-3(2H)-one: Lacks the iodine atom, which may result in different reactivity and binding properties.
2-(4-Bromophenyl)-6-methoxypyridazin-3(2H)-one: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-6-methoxypyridazin-3(2H)-one: Contains a chlorine atom, which is smaller and less reactive than iodine.
Uniqueness
2-(4-Iodophenyl)-6-methoxypyridazin-3(2H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The iodine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or bromine, potentially leading to unique binding properties and applications.
Propriétés
Numéro CAS |
61442-16-8 |
|---|---|
Formule moléculaire |
C11H9IN2O2 |
Poids moléculaire |
328.11 g/mol |
Nom IUPAC |
2-(4-iodophenyl)-6-methoxypyridazin-3-one |
InChI |
InChI=1S/C11H9IN2O2/c1-16-10-6-7-11(15)14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
Clé InChI |
QQRCCSDMBYPOOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)




![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)


![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)


![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)


